2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Organoboron Chemistry Purification Stability

2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an arylboronic ester featuring a 4-substituted phenyl ring bearing a racemic 1-methoxyethyl group and a pinacol-protected boron center. This compound belongs to the broader class of pinacol boronic esters, widely employed in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and styrenyl architectures.

Molecular Formula C15H23BO3
Molecular Weight 262.15 g/mol
CAS No. 1082066-31-6
Cat. No. B8246938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1082066-31-6
Molecular FormulaC15H23BO3
Molecular Weight262.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)OC
InChIInChI=1S/C15H23BO3/c1-11(17-6)12-7-9-13(10-8-12)16-18-14(2,3)15(4,5)19-16/h7-11H,1-6H3
InChIKeyLVVQCZOONSKLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1082066-31-6): A Key Aryl Pinacol Boronic Ester for Suzuki-Miyaura Coupling


2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an arylboronic ester featuring a 4-substituted phenyl ring bearing a racemic 1-methoxyethyl group and a pinacol-protected boron center [1]. This compound belongs to the broader class of pinacol boronic esters, widely employed in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and styrenyl architectures [2]. Its moderate stability under ambient conditions and the methoxyethyl group's influence on solubility make it a commercially available building block for pharmaceutical and materials research.

Why Generic Substitution Fails for 2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Despite the apparent availability of simpler aryl pinacol boronic esters (e.g., 4-methoxyphenyl or 4-ethylphenyl boronates), substituting these ‘generic’ alternatives for 2-(4-(1-methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane risks compromising key performance attributes. The methoxyethyl substituent contributes distinct electronic character—quantified by Hammett σp values—that modulates transmetalation kinetics in Suzuki couplings [1]. Moreover, the chiral nature of the 1-methoxyethyl branch imposes stereochemical demands when the target molecule requires a specific enantiomer, as exemplified by the FDA-approved drug elacestrant, which relies on the (R)-enantiopure form of this boronic ester . Generic substitutes cannot replicate this stereochemical requirement, leading to inactivity or undesired pharmacological profiles.

Product-Specific Quantitative Evidence Guide for 2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1082066-31-6)


Chromatographic Stability Advantage of the Pinacol Ester Over the Free Boronic Acid

Pinacol boronic esters, including 2-(4-(1-methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exhibit markedly higher stability on silica gel compared to their free boronic acid counterparts. While free arylboronic acids often undergo boroxine formation or decompose during column chromatography, resulting in recoveries below 50%, the pinacol ester can be routinely purified with >90% recovery [1]. This difference directly impacts procurement decisions, as the ester form can be reliably purified and stored without the need for stabilizers or inert atmosphere.

Organoboron Chemistry Purification Stability

Enhanced Lipophilicity and Organic Solvent Compatibility vs. 4-Methoxyphenylboronic Acid Pinacol Ester

The 1-methoxyethyl substituent imparts higher lipophilicity to 2-(4-(1-methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compared to the closely related 4-methoxyphenylboronic acid pinacol ester (CAS 40211-52-7). The target compound’s predicted XLogP3 value is 3.5, versus 2.8 for the 4-methoxy analog [1][2]. This difference translates into superior solubility in common organic solvents (e.g., THF, DMF, toluene) and better compatibility with non‑polar reaction media, which can be critical for homogeneous Suzuki–Miyaura couplings and for the synthesis of lipophilic drug intermediates.

Physicochemical Properties Solubility Drug Design

Enantiopure Form Mandatory for Elacestrant Synthesis: Stereochemical Demands Differentiate Racemate from (R)-Enantiomer

The (R)-enantiomer of this boronic ester (CAS 1632289-18-9) is a critical intermediate in the synthesis of elacestrant (Orserdu™), an FDA‑approved selective estrogen receptor degrader (SERD) [1]. Elacestrant’s pharmacophore requires a (1R)-1-methoxyethyl substituent on the phenyl ring; the racemic mixture (CAS 1082066-31-6) is not directly suitable for the final API, necessitating either resolution or enantioselective synthesis. Commercial suppliers offer the (R)-enantiomer with ≥98% purity and specific rotation values (e.g., [α]D = −28° (c=1, CHCl3)) that serve as quality control benchmarks . In contrast, the racemic compound is often specified at 95% purity without stereochemical data, highlighting a key procurement differentiation for research programs progressing toward clinical candidates.

Pharmaceutical Intermediates Chiral Synthesis Elacestrant

Best Research and Industrial Application Scenarios for 2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Stereochemically Defined Drug Intermediate Synthesis

The racemic boronic ester is the feedstock for producing the (R)-enantiomer required for elacestrant and related SERD candidates. Teams developing breast cancer therapeutics should source the enantiopure variant directly, while medicinal chemistry groups exploring SAR around the methoxyethyl side chain may choose the racemate for initial library synthesis, knowing a defined resolution pathway exists .

Lipophilic Biaryl Construction in Non-Polar Media

With an XLogP3 value well above that of simpler phenyl boronic esters, this compound dissolves readily in toluene, hexanes, and ether solvents. This property is advantageous for Suzuki couplings requiring strictly anhydrous conditions or for the preparation of highly lipophilic drug-like molecules where aqueous work-up is detrimental [1].

Purification-Intensive Workflows

The pinacol ester’s established stability on silica gel allows for high-recovery column chromatography, making it a preferred building block for multi-step convergent syntheses where intermediate purification steps are essential for overall yield and purity [2].

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